
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-72222, is a synthetic compound used in scientific research for its potential applications in the field of pharmacology. This molecule is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel that is activated by serotonin. By blocking the activity of this receptor, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can prevent the onset of nausea and vomiting. This molecule has been shown to have high affinity for the 5-HT3 receptor, with a dissociation constant (Kd) of 0.3 nM.
Biochemical and Physiological Effects
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects, including the inhibition of serotonin-induced ion currents in 5-HT3 receptor-expressing cells, the prevention of nausea and vomiting induced by chemotherapy drugs, and the reduction of anxiety and depression-like behaviors in animal models. This molecule has also been shown to have minimal effects on other serotonin receptor subtypes, indicating its selectivity for the 5-HT3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor subtype. This molecule is also relatively stable and easy to synthesize, making it a convenient tool for pharmacological studies. However, one limitation of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects, as it may interact with other receptors or ion channels at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in scientific research, including the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting, the investigation of the role of the 5-HT3 receptor in other physiological processes, and the identification of new targets for 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-based drug design. Additionally, the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs or therapies may provide new insights into the mechanisms underlying nausea and vomiting and lead to the development of more effective treatments.
Synthesemethoden
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminoindole, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white solid with a melting point of 176-179°C.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been used in various scientific studies to investigate the role of the serotonin 5-HT3 receptor in the regulation of nausea and vomiting. This molecule has been shown to be a potent and selective antagonist of the 5-HT3 receptor, with minimal effects on other serotonin receptor subtypes. 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been used in studies of the pharmacokinetics and pharmacodynamics of 5-HT3 receptor antagonists, as well as in the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting.
Eigenschaften
Produktname |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



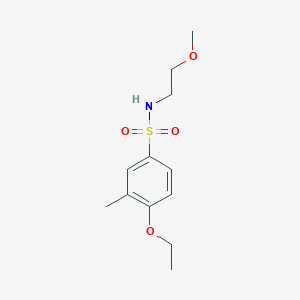


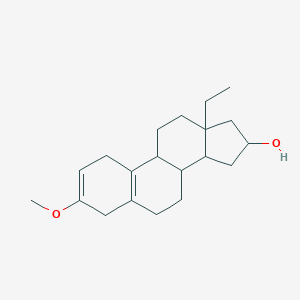
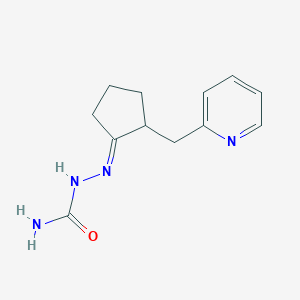


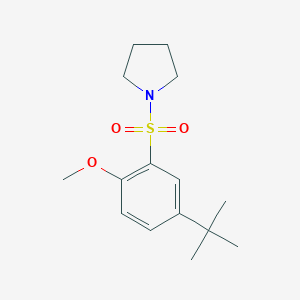
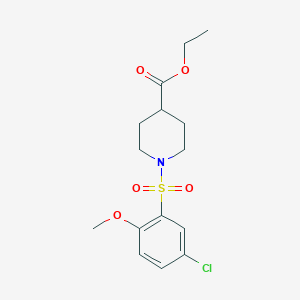
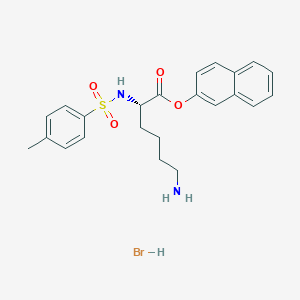
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)